Guanfacine hydrochloride

Catalog No.
S529569
CAS No.
29110-48-3
M.F
C9H10Cl3N3O
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanfacine hydrochloride

CAS Number

29110-48-3

Product Name

Guanfacine hydrochloride

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Synonyms

BS 100 141, BS-100-141, BS100141, Estulic, Guanfacine, Guanfacine Hydrochloride, Guanfacine Monohydrochloride, Hydrochloride, Guanfacine, Lon798, Monohydrochloride, Guanfacine, Tenex

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Treatment of ADHD in Adults and Children:

  • Adults: Studies suggest that Guanfacine hydrochloride can be an effective treatment option for adults with ADHD, both as monotherapy and in combination with stimulants. Research indicates improvement in ADHD symptoms like inattention, hyperactivity, and impulsivity. Source: Evaluating Guanfacine Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy:
  • Children: Research supports the use of Guanfacine hydrochloride for treating ADHD in children aged six and above, both as monotherapy and adjunctive therapy to stimulants for those with insufficient response to stimulants alone. Source: Guanfacine hydrochloride for attention deficit hyperactivity disorder:

Beyond ADHD: Exploring other neurological and mental health conditions:

  • Tourette's Syndrome: Studies suggest Guanfacine hydrochloride may improve tics and other symptoms in Tourette's syndrome, though further research is needed to confirm its efficacy.Source: A systematic review and meta-analysis of randomized controlled trials of guanfacine in Tourette syndrome:
  • Autism Spectrum Disorder (ASD): While evidence remains limited, some research indicates Guanfacine hydrochloride may improve core symptoms of ASD, particularly hyperactivity and impulsivity. More studies are needed to establish its role in ASD management. Source: Guanfacine for autism spectrum disorder:
  • Substance Use Disorders: Preliminary research suggests Guanfacine hydrochloride may help manage cravings and reduce the risk of relapse in individuals with cocaine and alcohol dependence. However, more robust studies are needed to confirm these findings. Source: Guanfacine for substance use disorders:

Potential for Cognitive Enhancement and Neuroprotection:

  • Cognitive Function: Research explores the potential of Guanfacine hydrochloride to improve cognitive function in healthy individuals and those with cognitive decline. Studies suggest it may enhance attention, working memory, and executive function. Source: The effects of guanfacine on cognitive function in healthy adults: A systematic review and meta-analysis
  • Neuroprotection: Studies in animal models suggest Guanfacine hydrochloride may protect brain cells from damage caused by various factors like stress, aging, and neurodegenerative diseases. However, further research is needed to confirm these findings in humans. Source: Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species:

Guanfacine hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent and for the treatment of attention deficit hyperactivity disorder (ADHD). It is classified as a centrally acting alpha-2A adrenergic receptor agonist, which means it works by stimulating alpha-2 adrenergic receptors in the brain, leading to a decrease in sympathetic nervous system activity. This results in reduced heart rate and relaxation of blood vessels, thereby lowering blood pressure. Guanfacine hydrochloride appears as a white to off-white crystalline powder that is sparingly soluble in water and slightly soluble in alcohol .

The chemical formula for guanfacine hydrochloride is C9H9Cl2N3OHClC_9H_9Cl_2N_3O\cdot HCl, with a molecular weight of approximately 282.56 g/mol . It was first synthesized in the 1970s and has since been marketed under various brand names, including Intuniv and Tenex.

Guanfacine undergoes several key metabolic reactions within the body. The primary metabolic pathway involves oxidation by cytochrome P450 3A4, leading to the formation of its main metabolite, 3-hydroxyguanfacine. This metabolite can further undergo glucuronidation or sulfation . The elimination of guanfacine is predominantly renal, with about 80% of the drug being excreted through urine, primarily as unchanged drug or its metabolites .

Guanfacine exhibits significant biological activity through its agonistic action on alpha-2A adrenergic receptors. This action leads to:

  • Decreased sympathetic outflow: Reducing heart rate and blood pressure.
  • Enhanced cognitive function: Particularly in attention and impulse control, making it effective for ADHD treatment.
  • Sedative effects: Although less pronounced compared to similar compounds like clonidine, guanfacine can induce sedation due to its central nervous system activity .

The drug's pharmacokinetics reveal an oral bioavailability of approximately 80%, with peak plasma concentrations occurring around 5 hours post-administration. The elimination half-life varies between 10 to 17 hours for immediate-release formulations and approximately 17 hours for extended-release formulations .

The synthesis of guanfacine hydrochloride involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the amide bond: Reaction between diaminomethylidene and 2-(2,6-dichlorophenyl) acetic acid.
  • Hydrochloride salt formation: By treating the base form of guanfacine with hydrochloric acid to yield guanfacine hydrochloride.

This synthetic route allows for the production of guanfacine in a controlled manner, ensuring high purity and efficacy in therapeutic applications .

Guanfacine hydrochloride has several clinical applications:

  • Hypertension management: It is used to treat high blood pressure by decreasing heart rate and relaxing blood vessels.
  • ADHD treatment: Extended-release formulations are specifically indicated for managing ADHD symptoms in children and adolescents.
  • Anxiety disorders: Some studies suggest potential benefits in treating anxiety disorders due to its sedative properties .

Guanfacine is known to interact with various medications due to its metabolism primarily via cytochrome P450 enzymes. Key interactions include:

  • CYP3A4 inhibitors (e.g., ketoconazole): These can significantly increase guanfacine levels, necessitating dose adjustments.
  • CYP3A4 inducers (e.g., rifampicin): These may decrease guanfacine levels, potentially reducing therapeutic efficacy .
  • Cardioactive drugs: Caution is advised when co-administering with other medications affecting heart rate or blood pressure due to additive effects .

Several compounds share structural or functional similarities with guanfacine. Below is a comparison highlighting their unique features:

CompoundMechanism of ActionPrimary UseUnique Features
ClonidineAlpha-2 adrenergic agonistHypertension, ADHDMore potent sedative effects; broader receptor activity
DexmedetomidineAlpha-2 adrenergic agonistSedationPrimarily used in intensive care settings; rapid onset
MethyldopaCentral alpha-2 adrenergic agonistHypertensionProdrug requiring conversion to active form
LofexidineAlpha-2 adrenergic agonistOpioid withdrawalUnique application in addiction treatment

Guanfacine stands out for its selectivity towards alpha-2A receptors compared to other compounds like clonidine, which also activates alpha-2B and alpha-2C receptors. This selectivity may contribute to its unique efficacy profile in ADHD treatment while minimizing sedation compared to clonidine .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

280.988945 g/mol

Monoisotopic Mass

280.988945 g/mol

Heavy Atom Count

16

UNII

PML56A160O

Related CAS

29110-47-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (18.18%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intuniv is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in children and adolescents 6 17 years old for whom stimulants are not suitable, not tolerated or have been shown to be ineffective. , , Intuniv must be used as a part of a comprehensive ADHD treatment programme, typically including psychological, educational and social measures. ,
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Pharmacology

Guanfacine Hydrochloride is the hydrochloride salt form of guanfacine, a centrally acting alpha-2 adrenergic agonist with antihypertensive activity. Alpha-2 receptor stimulation by guanfacine hydrochloride results in a decreased sympathetic outflow from the vasomotor center to the heart, kidneys, and peripheral vasculature. This leads to a decrease in heart rate and peripheral vascular resistance. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C02AC02

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2A [HSA:150] [KO:K04138]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

29110-47-2
29520-14-7
29110-48-3

Wikipedia

Guanfacine hydrochloride

Use Classification

Human drugs -> Antiadrenergic agents, centrally acting, Antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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